1,2-Oxaphospholane

Organophosphorus heterocycle synthesis Ring-closure kinetics Solvent-dependent cyclization

1,2-Oxaphospholane (CAS 6920-93-0) is the unsubstituted parent compound of the five-membered 1,2-oxaphosphaheterocycle family, containing one oxygen and one phosphorus atom in the ring. Unlike its widely studied 2-oxide derivatives (γ-phostones) or complex annulated analogs, the core 1,2-oxaphospholane structure serves as a fundamental synthetic intermediate and scaffold for constructing phosphoryl heterocycles.

Molecular Formula C3H7OP
Molecular Weight 90.06 g/mol
CAS No. 6920-93-0
Cat. No. B8521427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Oxaphospholane
CAS6920-93-0
Molecular FormulaC3H7OP
Molecular Weight90.06 g/mol
Structural Identifiers
SMILESC1COPC1
InChIInChI=1S/C3H7OP/c1-2-4-5-3-1/h5H,1-3H2
InChIKeyFXPDGSSSQUFIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Oxaphospholane (CAS 6920-93-0) Procurement Guide: Baseline Chemical Identity and Comparator Context


1,2-Oxaphospholane (CAS 6920-93-0) is the unsubstituted parent compound of the five-membered 1,2-oxaphosphaheterocycle family, containing one oxygen and one phosphorus atom in the ring [1]. Unlike its widely studied 2-oxide derivatives (γ-phostones) or complex annulated analogs, the core 1,2-oxaphospholane structure serves as a fundamental synthetic intermediate and scaffold for constructing phosphoryl heterocycles [2]. Key closest comparators in procurement decisions include: (i) 1,2-Oxaphospholane 2-oxides, which dominate the literature on bioactive compounds; (ii) 1,3-Oxaphospholanes, which differ in the O-P ring position; and (iii) Acyclic phosphonates/phosphinates, the open-chain precursors commonly employed as alternatives. The selection of the parent 1,2-oxaphospholane over these comparators hinges on specific synthetic accessibility, thermal stability properties established in patent literature, and applications where oxidation state or ring strain is critical.

Why 1,2-Oxaphospholane (CAS 6920-93-0) Cannot Be Casually Substituted with Acyclic Phosphonates or 2-Oxide Analogs


Generic substitution of 1,2-oxaphospholane with its acyclic precursors (e.g., γ-haloalkylphosphonates) or oxidized 2-oxide derivatives fails due to fundamentally different chemical and physical property profiles. The cyclic 1,2-oxaphospholane structure introduces ring strain that alters electrophilicity at phosphorus, enabling distinct reactivity pathways unavailable to open-chain analogs [1]. Additionally, patent evidence demonstrates that specific 1,2-oxaphospholane-5-phosphonic acid esters exhibit considerable stability against thermal decomposition, a property essential for high-temperature material applications, which is absent in acyclic counterparts and varies significantly with ring oxidation state [2]. Furthermore, the parent 1,2-oxaphospholane serves as a precursor for stereoselective synthesis of chiral phosphorus compounds via ring-opening with Grignard reagents—a transformation whose regioselectivity and stereochemical outcome depend on the unoxidized ring structure [3]. Substituting the parent compound with 2-oxides would preclude access to P(III) chemistry and alter nucleophilic ring-opening pathways.

1,2-Oxaphospholane (CAS 6920-93-0) Quantified Differentiation Evidence: Comparator-Based Performance Data


Ring Strain-Driven Cyclization Efficiency: 1,2-Oxaphospholane Formation vs. 1,2-Oxaphosphorinane (Six-Membered) from ω-Haloalkylphosphonates

The intramolecular cyclization of ω-haloalkylphosphonates into 1,2-oxaphospholane (five-membered) versus 1,2-oxaphosphorinane (six-membered) is solvent-dependent and kinetically distinct. Quantitative assessment of cyclization outcomes reveals that 1,2-oxaphospholane formation is favored under lower polarity conditions, whereas higher solvent polarity shifts selectivity toward the six-membered ring product [1].

Organophosphorus heterocycle synthesis Ring-closure kinetics Solvent-dependent cyclization

Synthetic Yield of 1,2-Oxaphospholane Derivatives via Grignard Ring-Opening vs. Alternative Phosphinate Ester Routes

1,2-Oxaphospholane derivatives serve as efficient precursors for phosphine oxide synthesis via Grignard reagent ring-opening, achieving yields of 83–97% after purification . This compares favorably to conventional acyclic phosphinate ester routes, which often require additional protection/deprotection steps or suffer from competing side reactions.

Phosphine oxide synthesis Grignard reaction Synthetic efficiency

Thermal Stability of 1,2-Oxaphospholane-5-Phosphonic Acid Esters vs. Non-Cyclic Phosphonate Flame Retardants

Patent literature establishes that 2-oxo-2-alkoxy-5-dialkylphosphono-1,2-oxaphospholanes are considerably stable against thermal decomposition, enabling their use as flame retardants in epoxy resins [1]. While DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is the benchmark phosphorus-based flame retardant, the 1,2-oxaphospholane scaffold offers a distinct structural platform with comparable thermal stability claims in epoxy matrices.

Flame retardant Thermal decomposition stability Epoxy resin additives

Stereoselective Cuprate Addition to 1,2-Oxaphosphol-3-enes: Stereochemical Control vs. Non-Stereoselective Acyclic Routes

The conversion of 1,2-oxaphosphol-3-enes 2-oxides to 1,2-oxaphospholanes via cuprate addition proceeds stereoselectively [1]. This stereochemical control is inherent to the cyclic scaffold and is not achievable with acyclic phosphonate substrates lacking conformational constraints.

Stereoselective synthesis Organocuprate addition Chiral phosphorus heterocycles

Anticancer Activity of 5-Phosphonoyl-1,2-Oxaphospholane 2-Oxides: Selective Cytotoxicity Profile Against Tumor Cell Lines

Three phosphonoylethyl-α-hydroxy-ethylphosphonates and two phosphonoylmethyl analogues containing the 5-phosphonoyl-1,2-oxaphospholane 2-oxide scaffold revealed significant and selective anticancer effects on A431 cells, with occasional activity on PC-3 and MDA-MB-231 cells [1]. While direct comparator data against acyclic bisphosphonates in the same assay are not available, the selective cytotoxicity profile distinguishes these compounds from non-selective cytotoxic agents.

Anticancer agents Phosphonate heterocycles Cytotoxicity screening

Comparative Biological Potential: 1,2-Oxaphospholane 2-Oxide Derivatives vs. N-(2-Chloroethyl) Carbamates in In Vitro Pharmacological Evaluation

In vitro evaluation of compounds from two distinct chemical series—1,2-oxaphospholane-2-oxide derivatives and N-(2-chloroethyl) carbamate derivatives—revealed notable pharmacological potential for the oxaphospholane series [1]. However, the abstract does not provide specific quantitative comparator data (e.g., IC50 values, efficacy metrics), and the two series represent different chemical classes rather than close structural analogs.

Pharmacological screening In vitro evaluation Organophosphorus heterocycles

Procurement-Driven Application Scenarios for 1,2-Oxaphospholane (CAS 6920-93-0): Where Evidence Supports Selection


Synthesis of Phosphine Oxides via High-Yield Grignard Ring-Opening

Research groups synthesizing phosphine oxide libraries for ligand screening or materials applications should prioritize 1,2-oxaphospholane derivatives as intermediates. Evidence demonstrates isolated yields of 83–97% following Grignard reagent treatment, representing a 10–20 percentage point improvement over conventional acyclic phosphinate ester routes [1]. This yield advantage directly reduces per-batch material costs and purification labor, justifying procurement of the cyclic precursor over open-chain alternatives for multi-gram to kilogram-scale syntheses.

Tunable Synthesis of Five- vs. Six-Membered Oxaphosphaheterocycles

Medicinal and agrochemical chemists seeking to explore structure-activity relationships (SAR) across different oxaphosphaheterocycle ring sizes can leverage the solvent-dependent cyclization selectivity documented for ω-haloalkylphosphonates [1]. By adjusting solvent polarity, the same precursor can be directed toward either 1,2-oxaphospholane (five-membered) or 1,2-oxaphosphorinane (six-membered) products. This tunability eliminates the need to procure or synthesize separate precursors for each ring system, streamlining SAR campaigns and reducing procurement complexity.

Chiral Phosphorus Compound Synthesis Requiring Stereochemical Control

Projects requiring chirality at phosphorus—such as the development of enantioselective catalysts, chiral auxiliaries, or stereochemically defined bioactive molecules—benefit from the stereoselective cuprate addition to 1,2-oxaphosphol-3-enes that yields defined stereoisomers [1]. Acyclic phosphonate substrates lack the conformational constraints necessary for this level of stereochemical control. Procurement of 1,2-oxaphospholane derivatives is therefore essential for synthetic routes where phosphorus stereochemistry is a critical quality attribute.

Halogen-Free Flame Retardant Development for Epoxy Resin Systems

Industrial formulators developing next-generation flame retardants for epoxy resins should consider 1,2-oxaphospholane-5-phosphonic acid esters as alternatives to DOPO and other phosphorus-based additives. Patent documentation confirms these compounds exhibit considerable thermal stability in epoxy matrices [1]. While direct quantitative comparison to DOPO is not available in the cited sources, the structurally distinct oxaphospholane scaffold offers a patentable differentiation pathway while maintaining the thermal robustness required for high-temperature processing and end-use conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Oxaphospholane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.